

Carmichaenine A: A Technical Overview of a Novel Diterpenoid Alkaloid

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Compound of Interest		
Compound Name:	Carmichaenine A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of **Carmichaenine A**, a novel C19-diterpenoid alkaloid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this natural product.

Discovery and Sourcing

Carmichaenine A, more accurately referred to in scientific literature as Carmichasine A, is a recently identified C19-diterpenoid alkaloid. It was first isolated from the roots of Aconitum carmichaelii Debeaux, a plant belonging to the Ranunculaceae family.[1] This plant is a well-known traditional Chinese medicine, and its roots, known as 'Chuanwu' and 'Fuzi', have been a source for the discovery of numerous structurally diverse diterpenoid alkaloids.[1][2] Carmichasine A is notable as it represents the first natural C19-diterpenoid alkaloid to possess a cyano group.[1]

Physicochemical and Spectroscopic Characterization

The structural elucidation of Carmichasine A was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from these analyses.



Table 1: Physicochemical Properties of Carmichasine A

Property	Value
Molecular Formula	C22H30N2O5
Molecular Weight	402.49 g/mol
Appearance	White, amorphous powder
HR-ESI-MS (m/z)	[M+H] ⁺ 403.2227 (calcd. for C ₂₂ H ₃₁ N ₂ O ₅ , 403.2227)

Table 2: ¹H NMR Spectroscopic Data for Carmichasine A (600 MHz, CDCl₃)



Position	δΗ (ppm), mult. (J in Hz)
1	3.88, dd (7.8, 4.8)
2	2.15, m
3	1.80, m; 1.65, m
5	3.95, d (6.0)
6	4.38, d (6.0)
7	2.65, s
9	2.95, d (6.6)
10	2.55, d (6.6)
11	8.05, s
13	3.20, d (7.2)
14	4.90, d (7.2)
17	2.85, d (11.4); 2.75, d (11.4)
19	2.90, d (12.0); 2.45, d (12.0)
21	1.10, t (7.2)
OMe-1	3.35, s
OMe-6	3.40, s
OMe-14	3.30, s
OAc-1	2.05, s

Table 3: ¹³C NMR Spectroscopic Data for Carmichasine A (150 MHz, CDCl₃)



Position	δС (ррт)
1	83.5
2	34.5
3	30.0
4	38.0
5	78.5
6	90.0
7	56.0
8	76.0
9	52.0
10	48.0
11	210.0
12	45.0
13	74.0
14	82.0
15	35.0
16	83.0
17	62.0
18	25.0
19	58.0
20	118.0 (CN)
21	13.0
22	49.0
OMe-1	56.5



OMe-6	58.0
OMe-14	56.0
OAc-1	170.0, 21.5

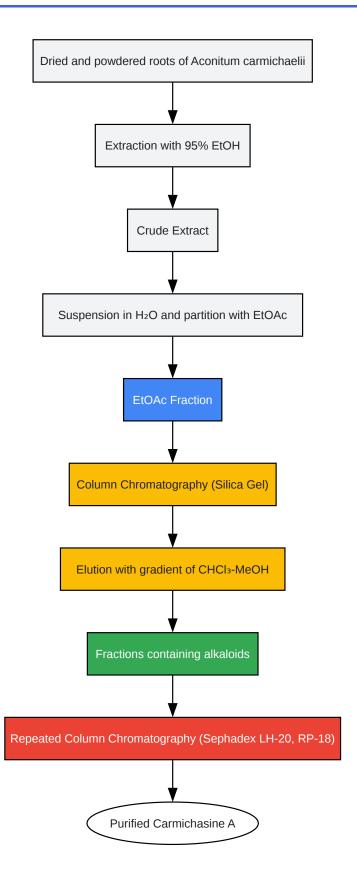
Experimental Protocols

The isolation and characterization of Carmichasine A involved a multi-step process, as detailed below.

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation of Carmichasine A from the roots of Aconitum carmichaelii.





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Caption: Isolation workflow for Carmichasine A.



Methodology: The dried and powdered roots of Aconitum carmichaelii were extracted with 95% ethanol. The resulting crude extract was suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction was then subjected to multiple rounds of column chromatography, including silica gel, Sephadex LH-20, and reverse-phase C18 columns, using a gradient elution system of chloroform-methanol to yield the purified Carmichasine A.

Structural Elucidation

The structure of Carmichasine A was determined using a combination of spectroscopic techniques:

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.
- Infrared (IR) Spectroscopy: To identify functional groups.
- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the planar structure and stereochemistry.

Biological Activity

Preliminary biological screening of Carmichasine A has been conducted to assess its cytotoxic potential.

Cytotoxicity Assay

Protocol: The cytotoxicity of Carmichasine A was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colon), A549 (lung), and 786-0 (kidney), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were treated with various concentrations of Carmichasine A for a specified period, and cell viability was measured spectrophotometrically.

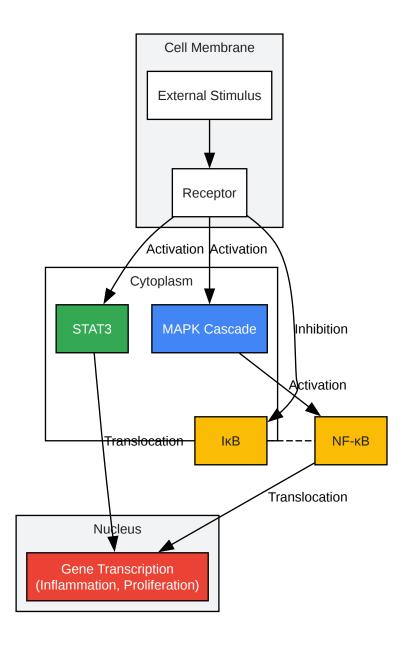
Results: Carmichasine A did not exhibit significant cytotoxic activity against the tested human cancer cell lines.[1]

Signaling Pathways and Potential Mechanisms



The alkaloids from Aconitum carmichaelii are known to exert their biological effects through various mechanisms, often involving complex signaling pathways. While the specific mechanism of action for Carmichasine A is yet to be elucidated, related diterpenoid alkaloids from the same plant have been shown to interact with ion channels and modulate inflammatory pathways. The total alkaloids of A. carmichaelii have been reported to alleviate ulcerative colitis by inhibiting the MAPK/NF-kB/STAT3 signaling pathways.[3]

The following diagram illustrates a generalized signaling pathway potentially affected by diterpenoid alkaloids from Aconitum carmichaelii.



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Caption: Potential signaling pathways modulated by Aconitum alkaloids.

Further research is required to determine the specific molecular targets and signaling pathways modulated by **Carmichaenine A**. The unique cyano-group-bearing structure of **Carmichaenine A** suggests that it may possess novel biological activities and mechanisms of action distinct from other known diterpenoid alkaloids.

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